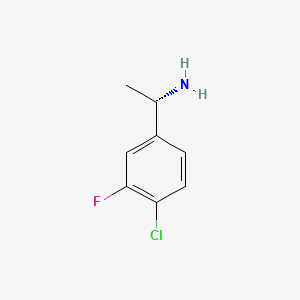

(S)-1-(4-Chloro-3-fluorophenyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “(S)-1-(4-Chloro-3-fluorophenyl)ethanamine” belong to a class of organic compounds known as aromatic amines. They contain an aromatic ring attached to an amine group. The “(S)” in the name indicates that this compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms .

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis

Aromatic amines can undergo a variety of chemical reactions, including acylation, alkylation, and diazotization. The specific reactions that “(S)-1-(4-Chloro-3-fluorophenyl)ethanamine” would undergo depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-1-(4-Chloro-3-fluorophenyl)ethanamine” can be predicted based on its structure. For example, the presence of the amine group and the aromatic ring would suggest that this compound is likely to be polar and may have a relatively high boiling point .科学的研究の応用

Mercury Detection

A novel sensor based on a macromolecule incorporating 2-[3-(2-aminoethylthio)propylthio]ethanamine and 7-nitrobenzo-2-oxa-1,3-diazolyl moieties was developed for the selective detection of mercury (Hg2+). This sensor exhibits both fluorescence quenching and a visible color change upon Hg2+ binding, demonstrating its potential for environmental monitoring and safety assessments (Wanichacheva et al., 2009).

Antimicrobial and Antifungal Activity

A series of novel amides synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine showed promising antibacterial and antifungal activities, comparable or slightly better than standard medications like chloramphenicol, cefoperazone, and amphotericin B. This highlights the potential of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Fluorination Agents

F-propene reaction products with dialkylamines, including derivatives of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine, have been identified as effective fluorinating agents for alcohols and carboxylic acids. These reagents offer advantages over traditional fluorination methods in terms of preparation ease and stability, contributing to advancements in organic synthesis (Takaoka et al., 1979).

Water-Soluble Chlorins Synthesis

Water-soluble chlorins, crucial for photosensitization in biological applications, have been synthesized using (S)-1-(4-Chloro-3-fluorophenyl)ethanamine derivatives. These chlorins demonstrate high solubility and photophysical properties conducive to medical and research applications, such as in photodynamic therapy and fluorescence microscopy (Borbas et al., 2008).

Chiral Derivatization Agent

2-Fluoro-2-phenyl acetic acid, derived from (S)-1-(4-Chloro-3-fluorophenyl)ethanamine, has been employed as a chiral derivatizing agent. This compound allows for the differentiation of enantiomers and determination of enantiomeric excess in secondary alcohols through 19F NMR, demonstrating its utility in stereochemical analysis and the pharmaceutical industry (Hamman et al., 1987).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S)-1-(4-chloro-3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVZZCBLNXFARS-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2992473.png)

![5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2992476.png)

![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2992480.png)

![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2992484.png)

![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)

![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2992489.png)